N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine
Description
N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine is a substituted 1,2,4-oxadiazole derivative characterized by a butyl group attached to the nitrogen at position 5 and a methyl group at position 3 of the heterocyclic ring. This compound belongs to a class of nitrogen-oxygen heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Properties
CAS No. |
62347-89-1 |
|---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
N-butyl-3-methyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H13N3O/c1-3-4-5-8-7-9-6(2)10-11-7/h3-5H2,1-2H3,(H,8,9,10) |
InChI Key |
GBCUZGMLIHBCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NO1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Oxadiazole Derivatives
Structural Modifications and Physicochemical Properties
Substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring significantly influence molecular behavior. Key analogs and their properties are summarized below:
Table 1: Physicochemical Properties of Selected 1,2,4-Oxadiazol-5-amines
Key Observations :
- Substituent Effects on Melting Points : Bulky or electron-withdrawing groups (e.g., 4-nitrophenyl in Ox3) increase melting points (201–203°C) compared to simpler phenyl derivatives (125–127°C for Ox) .
- Yield Trends : Propargyl-substituted derivatives (e.g., Ox5–Ox7) exhibit higher yields (90–93%) compared to cyclohexyl analogs (79–85%), likely due to optimized reaction conditions .
Pharmacological and Functional Comparisons
Anticancer Activity
Schiff bases fused with 1,2,4-oxadiazole cores (e.g., 3-phenyl-N-[(E)-phenylmethylidene]-1,2,4-oxadiazol-5-amine) demonstrate potent activity against cancer cell lines (e.g., Ca9-22 oral squamous carcinoma), outperforming 5-fluorouracil in some cases .
Heterocycle-Specific Comparisons: Oxadiazole vs. Thiadiazole
Replacing the oxygen atom in the oxadiazole ring with sulfur (e.g., N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine) alters electronic properties. Thiadiazoles generally exhibit higher polarizability and stronger intermolecular interactions, which may enhance binding to biological targets but reduce thermal stability compared to oxadiazoles .
Preparation Methods
Reaction Mechanism and Conditions
The direct amination approach leverages the reactivity of 5-trichloromethyl-1,2,4-oxadiazoles with amines. As detailed in US3574222A, 3-methyl-5-trichloromethyl-1,2,4-oxadiazole reacts with butylamine in methanol at 60°C for 2 hours, yielding the target compound via nucleophilic displacement of trichloromethyl groups.
Key Reaction Parameters
The reaction proceeds under mild conditions, with excess butylamine serving as both reactant and solvent. This method avoids intermediate isolation, streamlining production.
Substrate Synthesis
The trichloromethyl precursor is synthesized via cyclization of methyl glyoxalate chloroxime with trichloroacetonitrile at 40–150°C. Alternative routes involve fusion of acetamidoxime with trichloroacetamide at 110–140°C, achieving 70–83% yields for analogous compounds.
Two-Step Alkylation Approach
Formation of 3-Methyl-1,2,4-oxadiazol-5-amine
The initial step synthesizes the 5-aminooxadiazole core. Moussebois and Eloy reported cyclizing acetamidoxime with methyl acylating agents under acidic conditions, though specifics are sparse. Patent data clarifies that 3-methyl-5-amino-1,2,4-oxadiazole is obtained by treating 3-methyl-5-trichloromethyl-1,2,4-oxadiazole with ammonia in methanol (0–60°C, 2 hours).
N-Butyl Group Introduction
The free amine is alkylated using butyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.
Optimized Alkylation Conditions
| Parameter | Value |
|---|---|
| Base | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
| Yield | 60–75% |
This method allows precise control over N-substitution but requires rigorous purification to remove excess alkylating agents.
Cyclization via Amidoxime Fusion
Amidoxime-Acylating Agent Reactions
An alternative route fuses butylamidoxime with methyl-substituted acylating agents. For example, reacting butylamidoxime with methyl chlorooxalate in dichloromethane at reflux forms the oxadiazole ring via [3+2] cycloaddition.
Cyclization Data
This method suffers from lower yields due to competing side reactions but offers a pathway to incorporate the butyl group early in the synthesis.
Comparative Analysis of Methods
Efficiency and Scalability
The one-step amination method outperforms others in scalability, with fewer purification steps and higher overall yields (70–85%). Multi-step alkylation provides modularity but accumulates yield losses (net 45–60%). Amidoxime fusion is less efficient (50–65%) and rarely used industrially.
Purity and Byproduct Formation
-
One-step amination : Minor byproducts include unreacted trichloromethyl derivatives (<5%).
-
Two-step alkylation : Requires chromatography to remove dialkylated species (up to 15% byproducts).
-
Amidoxime fusion : Generates hydrolyzed amidoxime residues, necessitating aqueous workups.
Optimization Strategies
Q & A
Basic: What are the common synthetic routes for preparing N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine?
Methodological Answer:
The synthesis typically involves cyclization of precursor amidoximes or coupling reactions. A representative approach includes:
- Step 1: Formation of the oxadiazole ring via dehydrative cyclization using Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) under microwave irradiation (100°C, THF), which promotes high yields and regioselectivity .
- Step 2: Introduction of the N-butyl group via Buchwald-Hartwig cross-coupling with Pd₂(dba)₃, Xantphos ligand, and cesium carbonate at 120°C under microwave conditions .
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Dehydrative cyclization | Burgess reagent, THF, 100°C (microwave) | 69–83% |
| Pd-mediated coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 120°C (microwave) | 60–75% |
Basic: How is this compound characterized structurally?
Methodological Answer:
Key characterization techniques include:
- NMR Spectroscopy: and NMR identify substituent environments (e.g., NH protons at δ 8.0–8.1 ppm, oxadiazole carbons at δ 164–172 ppm) .
- IR Spectroscopy: Peaks at ~3350 cm (N-H stretch) and 1667 cm (C=N/C-O stretch) confirm functional groups .
- Elemental Analysis: Validates purity and stoichiometry (e.g., C 24.89%, N 33.86% for CHClNO) .
Advanced: What strategies address regioselectivity challenges during functionalization of the oxadiazole ring?
Methodological Answer:
Regioselectivity is controlled by:
- Microwave-Assisted Synthesis: Enhances reaction specificity and reduces side products (e.g., cyclization at 100°C vs. ambient conditions) .
- Protecting Groups: Use of Boc (tert-butyloxycarbonyl) to shield reactive amines during functionalization, followed by TFA deprotection .
- Catalytic Systems: Pd/Xantphos complexes favor coupling at the 5-position over the 3-position due to steric and electronic effects .
Advanced: How does the substitution pattern on the oxadiazole ring influence biological activity?
Methodological Answer:
Structure-activity relationships (SAR) are explored via:
- Bioisosteric Replacement: Oxadiazoles mimic amides, improving metabolic stability. For example, 1,3,4-oxadiazoles show enhanced anticancer activity compared to 1,2,4-isomers .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) at the 3-position increase electrophilicity, enhancing interactions with biological targets .
| Substituent | Position | Biological Effect |
|---|---|---|
| N-Butyl | 5 | Improved lipophilicity and uptake |
| Methyl | 3 | Steric stabilization of active site |
Basic: How should researchers handle discrepancies in spectral data across studies?
Methodological Answer:
Discrepancies arise from:
- Solvent/Isotope Effects: NMR chemical shifts vary with DMSO-d vs. CDCl. For example, NH protons shift upfield in polar aprotic solvents .
- Purity: By-products (e.g., unreacted amidoximes) alter IR/NMR profiles. Validate via HPLC (≥95% purity) or elemental analysis .
Advanced: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
Stability is influenced by:
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